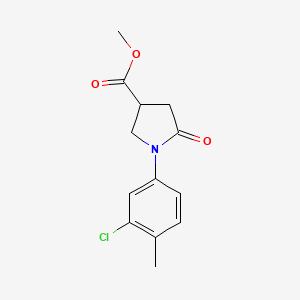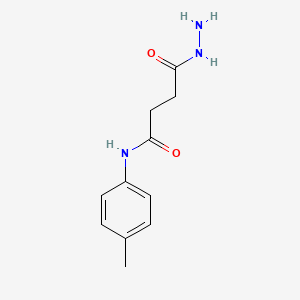![molecular formula C12H13N3OS B1345299 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-carbaldehyd CAS No. 916766-91-1](/img/structure/B1345299.png)
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-carbaldehyd
Übersicht
Beschreibung
The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde" is a derivative of thieno[3,2-d]pyrimidine, which is a significant pharmacophore in medicinal chemistry. Thieno[3,2-d]pyrimidines are known for their wide range of biological activities and are of interest in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported through various methods. One approach involves a green synthesis via a catalytic four-component reaction, which is characterized by step economy and easy purification . Another method includes the reaction of pyridine-2(1H)-thione with α-halo-reagents, followed by cyclization and condensation reactions to yield various thieno[3,2-d]pyrimidine derivatives . Additionally, polynuclear thieno[3,2-d]pyrimidone derivatives have been synthesized through intermolecular reactions with aliphatic acids and α-haloketones .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be further modified to yield a variety of derivatives with different substituents. These modifications can significantly affect the biological activity of the compounds .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, nucleophilic displacement, and cyclocondensation, to form new compounds with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse range of derivatives, which can be tailored for specific biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thieno[3,2-d]pyrimidine core. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds . The synthesized compounds are typically characterized using techniques such as UV-Visible spectroscopy, FT-IR, H-NMR, and mass spectrometry to confirm their structures .
Relevant Case Studies
Several studies have reported the biological activities of thieno[3,2-d]pyrimidine derivatives. For instance, some derivatives have shown antimicrobial activity against various bacterial and fungal strains . Others have demonstrated analgesic and antiparkinsonian activities, which are comparable to known reference drugs . These case studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
Diese Verbindung wird als heterocyclischer Baustein klassifiziert . Heterocyclische Verbindungen werden in der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten häufig verwendet. Sie können als Grundstruktur für verschiedene Medikamente und Arzneimittel dienen .
Proteomikforschung
„1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-carbaldehyd“ wird auch als Spezialprodukt für die Proteomikforschung erwähnt . Proteomik ist die groß angelegte Untersuchung von Proteinen, und diese Verbindung könnte bei der Analyse der Proteinstruktur und -funktion verwendet werden.
Mycobacterium Tuberculosis bd Oxidase-Inhibitoren
Es gibt Forschungsergebnisse, die darauf hindeuten, dass Derivate dieser Verbindungsklasse zur Untersuchung des mykobakteriellen oxidativen Phosphorylierungspfades verwendet werden können . Dies könnte möglicherweise zur Entwicklung neuer Behandlungen für Tuberkulose führen.
Hemmung der PKB-Kinase-Aktivität
Eine weitere Studie erwähnt die Verwendung ähnlicher Verbindungen bei der Hemmung der PKB-Kinase-Aktivität . PKB, auch bekannt als Akt, ist ein Schlüsselregulator in mehreren zellulären Prozessen wie Glukose-Stoffwechsel, Apoptose, Zellproliferation, Transkription und Zellmigration.
5. Synthese von Thieno[3,2-d]pyrimidin- und Thieno[3,4-b]pyridin-Derivaten Thieno[3,2-d]pyrimidin-4-yl-Verbindungen werden bei der Synthese von Thieno[3,2-d]pyrimidin- und Thieno[3,4-b]pyridin-Derivaten verwendet . Diese Derivate haben eine breite Palette biologischer Aktivitäten gezeigt und sind in der pharmazeutischen Chemie wichtig.
Chemische Forschung und Entwicklung
Als spezifische chemische Einheit kann „this compound“ in der chemischen Forschung und Entwicklung verwendet werden. Es kann als Ausgangsmaterial, Zwischenprodukt oder Referenzstandard bei der Synthese komplexerer chemischer Verbindungen dienen .
Wirkmechanismus
Target of Action
The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It targets an allosteric site between the kinase and PH-domains of the enzyme , leading to a decrease in PKB activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into cells . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by this compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has demonstrated activity against cell lines (HepG-2) and breast cancer (MCF-7) .
Action Environment
The action of this compound can be influenced by environmental factors such as the lipid environment of cells . Its lipophilic nature allows it to diffuse easily into cells, influencing its action, efficacy, and stability .
Eigenschaften
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBYHWGCCTCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640411 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916766-91-1 | |
| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)


![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)





![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)